![molecular formula C7H4F5N B038110 3,5-Difluoro-2-(trifluoromethyl)aniline CAS No. 123973-33-1](/img/structure/B38110.png)
3,5-Difluoro-2-(trifluoromethyl)aniline
Overview
Description
“3,5-Difluoro-2-(trifluoromethyl)aniline” is a chemical compound that has been used as a building block for various inhibitors . It has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl . The reaction product was analyzed by HPLC, revealing 2.2 area% of 2,3-dibromo-5,6-difluoroaniline as a residual intermediate .Molecular Structure Analysis
The molecular formula of “3,5-Difluoro-2-(trifluoromethyl)aniline” is C7H5F4N . The structure of this compound can also be represented as CF3C6H4NH2 .Chemical Reactions Analysis
The chemical reactions involving “3,5-Difluoro-2-(trifluoromethyl)aniline” are complex. For example, the thermal decomposition processes and initial reactions were monitored by DSC-TG-FTIR-MS and T-jump-PyGC-MS coupling analyses . The possible reaction pathway after the initial bond breakage is the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Difluoro-2-(trifluoromethyl)aniline” include a refractive index of n20/D 1.481 (lit.), a boiling point of 170-173 °C (lit.), a melting point of 34 °C (lit.), and a density of 1.282 g/mL at 25 °C (lit.) .Scientific Research Applications
Pharmaceutical Research
The trifluoromethyl group in compounds like 3,5-Difluoro-2-(trifluoromethyl)aniline is often associated with a variety of pharmacological activities. This compound can be used in the synthesis of potential drug molecules, particularly because fluorine atoms can significantly affect the biological activity of pharmaceuticals .
Energetic Materials
Compounds containing fluorine, such as 3,5-Difluoro-2-(trifluoromethyl)aniline, are explored for their potential in creating energetic materials. These materials require high density and thermal stability, which can be provided by the incorporation of fluorine atoms .
Toxicology
The nephrotoxic effects of 3,5-difluoroaniline have been investigated, which is structurally similar to 3,5-Difluoro-2-(trifluoromethyl)aniline. Such studies are important for understanding the safety profile of new compounds and assessing their potential risks to human health .
Mechanism of Action
Target of Action
It is known to be used as a reagent in various chemical reactions, particularly in the suzuki–miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s interaction with its targets primarily involves the formation of carbon-carbon bonds in the Suzuki–Miyaura coupling process . This process involves the transmetalation of organoboron reagents with palladium (II) complexes
Biochemical Pathways
It is used as a reagent in the synthesis of various compounds . For instance, it has been used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline .
Result of Action
It is known to be a key reagent in various chemical reactions, contributing to the formation of new compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-difluoro-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXXYSSIKCYFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382644 | |
Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-(trifluoromethyl)aniline | |
CAS RN |
123973-33-1 | |
Record name | 3,5-difluoro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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